N'~1~,N'~5~-bis[(E)-(5-chlorothiophen-2-yl)methylidene]pentanedihydrazide
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Overview
Description
N’,N’-BIS[(E)-1-(5-CHLORO-2-THIENYL)METHYLIDENE]PENTANEDIHYDRAZIDE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-BIS[(E)-1-(5-CHLORO-2-THIENYL)METHYLIDENE]PENTANEDIHYDRAZIDE typically involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with pentanedihydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
N’,N’-BIS[(E)-1-(5-CHLORO-2-THIENYL)METHYLIDENE]PENTANEDIHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The chlorine atoms in the thiophene rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N’,N’-BIS[(E)-1-(5-CHLORO-2-THIENYL)METHYLIDENE]PENTANEDIHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of N’,N’-BIS[(E)-1-(5-CHLORO-2-THIENYL)METHYLIDENE]PENTANEDIHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and hydrazide-containing molecules, such as:
- N,N’-Bis[(E)-(5-chloro-2-thienyl)methylidene]ethane-1,2-diamine
- 5-chloro-2-thiophenecarboxaldehyde
Uniqueness
N’,N’-BIS[(E)-1-(5-CHLORO-2-THIENYL)METHYLIDENE]PENTANEDIHYDRAZIDE is unique due to its specific combination of thiophene rings and hydrazide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14Cl2N4O2S2 |
---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
N,N'-bis[(E)-(5-chlorothiophen-2-yl)methylideneamino]pentanediamide |
InChI |
InChI=1S/C15H14Cl2N4O2S2/c16-12-6-4-10(24-12)8-18-20-14(22)2-1-3-15(23)21-19-9-11-5-7-13(17)25-11/h4-9H,1-3H2,(H,20,22)(H,21,23)/b18-8+,19-9+ |
InChI Key |
WZRALZHZTLRIEZ-GCBPPVMSSA-N |
Isomeric SMILES |
C1=C(SC(=C1)Cl)/C=N/NC(=O)CCCC(=O)N/N=C/C2=CC=C(S2)Cl |
Canonical SMILES |
C1=C(SC(=C1)Cl)C=NNC(=O)CCCC(=O)NN=CC2=CC=C(S2)Cl |
Origin of Product |
United States |
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